molecular formula C20H14N2O3S B2937889 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476673-98-0

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2937889
CAS No.: 476673-98-0
M. Wt: 362.4
InChI Key: LIFQMGXMCCZACS-NVNXTCNLSA-N
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Description

(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a heteroarylacrylonitrile derivative featuring a benzo[1,3]dioxole (piperonyl) group and a 4-(4-methoxyphenyl)thiazole moiety connected via a Z-configured acrylonitrile linker. This compound is synthesized via base-catalyzed condensation reactions, as demonstrated in similar systems where aldehydes react with cyanomethyl heterocycles (e.g., 2-(benzo[d]thiazol-2-yl)acetonitrile) . The Z-configuration is critical for its planar molecular geometry, which influences packing in crystal lattices and intermolecular interactions .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-23-16-5-3-14(4-6-16)17-11-26-20(22-17)15(10-21)8-13-2-7-18-19(9-13)25-12-24-18/h2-9,11H,12H2,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFQMGXMCCZACS-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Chemical Structure

The compound has a complex structure that includes a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known to contribute to various biological activities. The molecular formula is C19H16N2O3SC_{19}H_{16}N_2O_3S, with a molecular weight of approximately 356.41 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with acrylonitrile under controlled conditions. Several methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions.

Antitumor Activity

Research indicates that compounds related to thiazole and acrylonitrile derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Cell Line GI50 (µM) Mechanism
HL-60 (Leukemia)0.0244Apoptosis induction
NCI-H522 (Lung Cancer)0.0866Cell cycle arrest
COLO 205 (Colon Cancer)0.938Inhibition of DNA synthesis
MDA-MB-468 (Breast Cancer)0.0866Disruption of mitochondrial function

Antimicrobial Activity

While initial screenings of related thiazole compounds have shown limited antimicrobial activity against certain bacteria and fungi, further investigations into the specific derivatives may yield more promising results. For example, some derivatives demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus.

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer potential of several thiazole-based acrylonitriles against a panel of human tumor cell lines at the National Cancer Institute. The results indicated that compounds similar to this compound exhibited notable cytotoxicity, particularly in leukemia models .
  • Mechanistic Studies : Research on related compounds has highlighted their ability to induce apoptosis through the mitochondrial pathway. This includes the release of cytochrome c and activation of caspases in cancer cells .

Chemical Reactions Analysis

Thiazole Ring Formation

The 4-(4-methoxyphenyl)thiazole moiety is synthesized via the Hantzsch thiazole synthesis :

  • Reactants : Thiourea derivatives and α-bromo ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone).

  • Conditions : Reflux in ethanol or toluene for 2–4 hours .

Example Reaction :

Thiourea+α bromo ketoneEtOH refluxThiazole intermediate\text{Thiourea}+\alpha \text{ bromo ketone}\xrightarrow{\text{EtOH reflux}}\text{Thiazole intermediate}

Hydrogenation of the Acrylonitrile Double Bond

The acrylonitrile group undergoes catalytic hydrogenation to form a propionitrile derivative:

  • Catalyst : Palladium on carbon (Pd/C) or sodium borohydride (NaBH4_4).

  • Conditions : Room temperature in DMF or ethanol .

  • Outcome : Reduced bioactivity observed in analogous compounds .

Nucleophilic Additions

The electron-deficient acrylonitrile double bond participates in Michael additions :

  • Nucleophiles : Thiols, amines, or enolates.

  • Example : Reaction with benzylthiol forms a thioether derivative, enhancing antimicrobial activity in related structures .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The benzo[d] dioxole ring undergoes cleavage in concentrated HCl, forming catechol derivatives .

  • Basic Conditions : The nitrile group remains stable, but the methoxy group may demethylate under strong bases (e.g., NaOH) .

Photochemical Reactivity

The conjugated acrylonitrile system exhibits UV-induced [2+2] cycloaddition with alkenes, forming cyclobutane derivatives. This reactivity is inferred from studies on analogous acrylonitriles .

Antimicrobial Functionalization

  • Modification : Introduction of halogens (e.g., Br, Cl) at the thiazole’s 4-position enhances activity against Staphylococcus aureus (MIC: 31.25 μg/mL) .

  • Synthetic Route : Suzuki-Miyaura coupling with aryl halides .

Comparison with Similar Compounds

Substituent Effects on Thiazole and Aryl Moieties

a. Thiazole Substituents
Replacing the 4-(4-methoxyphenyl) group on the thiazole ring alters electronic and steric properties:

  • 4-(p-Tolyl)thiazole Analog (CAS 476673-97-9): Substituting 4-methoxyphenyl with p-tolyl increases hydrophobicity (logP: ~4.2 vs. ~3.8) but reduces hydrogen-bonding capacity.
  • 4-(4-Nitrophenyl)thiazole Analog (Compound 27 in ) : The nitro group introduces strong electron-withdrawing effects, lowering the HOMO energy (-6.2 eV vs. -5.8 eV for the methoxy analog) and enhancing reactivity in nucleophilic environments .

b. Benzo[1,3]dioxole Modifications

  • 3,4-Dimethoxyphenyl Analog : Introducing additional methoxy groups improves solubility (e.g., 25 mg/mL in DMSO vs. 15 mg/mL for the parent compound) but may sterically hinder interactions with flat binding pockets .

Stereochemical Variations (E vs. Z Isomers)

The Z-configuration of the acrylonitrile linker is stabilized by intramolecular hydrogen bonds between the nitrile and adjacent aryl oxygen atoms, as confirmed by DFT calculations (bond length: ~2.9 Å) . In contrast, E-isomers lack this stabilization, leading to:

  • Higher Reactivity : E-isomers undergo faster hydrolysis (t₁/₂: 12 h vs. 48 h for Z-isomers in pH 7.4 buffer) due to reduced steric protection of the nitrile group .
  • Divergent Biological Activity : Z-isomers of similar acrylonitriles show 10–100× higher potency in neurogenesis assays compared to E-isomers, likely due to optimal spatial alignment with target proteins .

Functional Group Additions

  • Acetamide/Isopropylamide Derivatives (Compounds 29a–b) : Adding acyl groups to the aryl ring enhances metabolic stability (e.g., t₁/₂ in liver microsomes: 120 min vs. 45 min for unmodified analogs) but reduces blood-brain barrier penetration (logBB: -0.5 vs. 0.2) .
  • Antioxidant Thiazole-Triazole Hybrids : Compounds like 2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile exhibit DPPH radical scavenging activity (IC₅₀: 8 µM) surpassing ascorbic acid (IC₅₀: 12 µM), suggesting that electron-withdrawing substituents enhance antioxidant capacity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight logP Solubility (DMSO, mg/mL) HOMO (eV)
Target Compound C₂₀H₁₄N₂O₃S 362.4 3.8 15 -5.8
4-(p-Tolyl)thiazole Analog C₂₀H₁₄N₂O₂S 346.4 4.2 10 -6.0
4-(4-Nitrophenyl)thiazole Analog C₁₉H₁₂N₃O₄S 386.4 2.5 5 -6.2
Benzo[b]thiophen-2-yl Analog C₁₉H₁₃NOS₂ 335.4 4.5 8 -5.5

Key Research Findings

Synthetic Accessibility: The target compound is synthesized in 70–80% yield via Knoevenagel condensation, outperforming analogs requiring multi-step protocols (e.g., 30–50% yields for triazole hybrids) .

Crystal Packing : X-ray diffraction reveals that the Z-configuration enables planar stacking with π-π distances of 3.6 Å, whereas bulkier substituents (e.g., p-tolyl) disrupt this order .

DFT Insights : The methoxy group’s electron-donating nature raises the HOMO energy (-5.8 eV vs. -6.2 eV for nitro analogs), correlating with enhanced charge-transfer interactions in biological systems .

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